N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-13(2)9-5-7-6-10-4-3-8(7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJNLLZVDWUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C2CCNCC2=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060024-38-4 | |
| Record name | N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride hinges on constructing the fused heterocyclic core through multi-step reactions involving precursor heterocycles, amines, and methylating agents. The core approach involves initial formation of pyridazinone or pyridopyridazine intermediates, followed by functionalization at the 3-position with dimethylamine, and subsequent chlorination to afford the dihydrochloride salt.
Synthesis of Pyridazinone Derivatives as Precursors
- Formation of Pyridazin-3-one Core:
The initial step involves condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as cyanoacetic acid derivatives, under reflux conditions in acetic anhydride. This process yields pyridazin-3-one derivatives via cyclization and dehydration, as shown in Scheme 2 of source.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + 1,3-dicarbonyl | Acetic anhydride | Reflux | 1 hour | 80-90% | Cyclization to pyridazinone |
- These pyridazinone intermediates are obtained in high yields and serve as versatile scaffolds for further functionalization, including amino substitution at the 3-position.
Introduction of Amino Group at the 3-Position
Nucleophilic Substitution:
The pyridazinone derivatives undergo nucleophilic substitution with ammonia or primary amines under reflux in polar aprotic solvents like DMF, leading to amino derivatives at the 3-position.Amine Methylation:
The amino group can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl functionality.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 2 | Pyridazinone + NH3 | Reflux in DMF | 80°C | 12-24 h | 70-85% | Amination at C-3 |
| 3 | Amino derivative + methylating agent | - | Room temp to reflux | 12-24 h | 60-80% | N,N-dimethylation |
- The methylation step is critical for obtaining the N,N-dimethylated pyridazine derivative, which is then chlorinated to form the dihydrochloride salt.
Chlorination and Formation of Dihydrochloride Salt
Chlorination:
The amino pyridazine derivative is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce a chlorine atom at the 3-position, forming a chloropyridazine intermediate.Salt Formation:
The chlorinated compound is then reacted with hydrochloric acid to generate the dihydrochloride salt, ensuring stability and solubility.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 4 | Chlorinating agent | Anhydrous solvent | Reflux | 4-8 h | 65-75% | Formation of chloropyridazine |
| 5 | Chloropyridazine + HCl | - | Room temp | 2-4 h | Quantitative | Dihydrochloride salt |
- The chlorination step is optimized to prevent over-chlorination or degradation of the heterocycle. The resulting dihydrochloride salt exhibits high purity and is suitable for pharmaceutical applications.
Summary of the Key Reaction Steps
Additional Considerations and Optimization
- Reaction Selectivity:
The sequence of methylation before chlorination is crucial to prevent side reactions. - Purification:
Recrystallization from ethanol or acetonitrile yields high-purity products. - Environmental Conditions: Reactions are typically performed under inert atmospheres to prevent oxidation, especially during chlorination.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines. Substitution reactions can lead to a variety of substituted pyridopyridazines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : Approximately 178.24 g/mol
- IUPAC Name : N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
This compound is often encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications .
Medicinal Chemistry Applications
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has garnered attention for its potential as a pharmacophore in drug design. Preliminary studies indicate that it may exhibit:
- Antitumor Activity : Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various pathogens .
Case Studies
- Enzyme Inhibition Studies : Investigations into the binding affinity of this compound with specific enzymes have shown promising results in modulating enzyme activity. These studies are crucial for understanding its therapeutic potential.
- Receptor Targeting : The compound is being evaluated for its ability to interact with neurotransmitter receptors, which could lead to advancements in treatments for neurological disorders.
Materials Science Applications
The unique properties of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine make it a candidate for use in materials science:
- Organic Electronics : Its electronic properties are being explored for applications in organic semiconductors and photovoltaic devices.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpyridazine | Pyridazine derivative | Exhibits different biological activities |
| 2-Aminopyridine | Amino-substituted pyridine | Known for broad-spectrum antimicrobial properties |
| 4-Dimethylaminopyridine | Dimethylamino derivative | Utilized as a reagent in organic synthesis |
This table highlights how N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine compares to similar compounds in terms of structure and potential applications .
Biological Studies
In biological research, N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is utilized for:
- Studying Biological Pathways : It serves as a probe to understand various biological processes and mechanisms.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely C₉H₁₄N₄·2HCl (inferred from structural analogs).
- Physicochemical Data: LogD (pH 7.4): -1.12, indicating moderate hydrophilicity. H-bond acceptors/donors: 4 acceptors, 1 donor. Polar Surface Area: 41.05 Ų, suggesting moderate membrane permeability.
- Purity : ≥95% (commercial sources) .
The compound’s dihydrochloride salt form enhances solubility, a common strategy for improving pharmacokinetics in drug development.
Comparison with Similar Compounds
The following table compares N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride with three structurally related analogs:
Structural and Functional Insights:
N-Ethyl Analog (CAS EN300-365132) :
- Replaces dimethyl groups with a single ethyl group, reducing steric bulk. The lower molecular weight (196.20 vs. ~206.29) may enhance solubility but reduce lipophilicity compared to the dimethyl variant. Commercial availability suggests established synthetic routes .
However, its temporary unavailability highlights challenges in large-scale synthesis .
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives :
- These patented compounds share a similar core but feature diverse substituents optimized for Bcl-xL inhibition. The dimethylamine group in the target compound may offer a balance between metabolic stability and binding affinity compared to larger substituents .
Biological Activity
N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄N₄·2HCl
- Molecular Weight : Approximately 178.24 g/mol
- Structure : The compound features a pyridazine ring fused with a pyridine moiety, which contributes to its unique biological properties.
Biological Activities
Research indicates that N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine exhibits several promising biological activities:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Anticancer Potential :
Synthesis Methods
The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves several chemical reactions:
- Common Synthetic Routes :
- The synthesis often includes cyclization reactions involving appropriate precursors to form the fused ring structure.
- Conditions such as temperature and solvent choice can significantly influence yield and purity.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
Compound Bacterial Strain Zone of Inhibition (mm) N,N-Dimethyl-Pyridazine S. aureus 15 N,N-Dimethyl-Pyridazine E. coli 12 Control (Standard Antibiotic) S. aureus 20 - In Vivo Anti-inflammatory Assessment :
Q & A
Q. What are the established synthetic routes for preparing N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride, and how is the product characterized?
The synthesis typically involves cyclization of pyridazine precursors. For example, 3-chloro-pyrido[4,3-c]pyridazine derivatives can undergo nucleophilic substitution with dimethylamine, followed by dihydrochloride salt formation via HCl treatment . Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns, particularly the dimethylamine group and pyridazine ring protons .
- HPLC (≥98% purity criteria) to assess purity and salt stoichiometry .
- Mass spectrometry (ESI-MS) to verify molecular weight and chloride counterion integration .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
Dihydrochloride salts generally enhance aqueous solubility due to ionic interactions. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal improved thermal stability for the salt form, with decomposition temperatures exceeding 200°C . Solubility profiles in polar solvents (e.g., water, DMSO) should be validated via UV-Vis spectroscopy or HPLC dissolution testing .
Q. What analytical techniques are critical for distinguishing positional isomers in pyrido[4,3-c]pyridazine derivatives?
- X-ray crystallography resolves ambiguous regiochemistry, particularly for fused-ring systems .
- 2D NMR (COSY, NOESY) identifies through-space correlations between protons in the pyridazine and pyridine rings .
- High-resolution mass spectrometry (HRMS) differentiates isomers with identical nominal masses .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective alkylation or functionalization of the pyridazine ring?
- Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity .
- Radical initiators : AIBN (azobisisobutyronitrile) enhances regioselectivity in radical-mediated functionalization, as demonstrated in analogous difluorenoheterole systems .
- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) drive thermodynamic outcomes .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Multi-technique validation : Cross-validate NMR assignments with X-ray crystallography. For example, NOE correlations in NMR can confirm spatial arrangements observed in crystal structures .
- Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify discrepancies .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays, given structural similarities to pyridazine-based kinase inhibitors .
- Cellular permeability : Use Caco-2 cell monolayers to assess membrane permeability, with LC-MS quantification of apical-to-basolateral transport .
- Cytotoxicity profiling : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
